Cas no 941944-29-2 (N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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- インチ: 1S/C19H18FN3O3/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(25)21-11)12-6-5-7-13(10-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
- InChIKey: ZECHDFQRJXCZJG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C)=C(C(NC2=CC=CC=C2F)=O)C(C2=CC=CC(OC)=C2)N1
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3299-0011-5mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-75mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-10mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-1mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-15mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-20mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-2μmol |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-100mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-30mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3299-0011-40mg |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
941944-29-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideに関する追加情報
Comprehensive Overview of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 941944-29-2)
The compound N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 941944-29-2) represents a structurally complex derivative of the pyrimidine scaffold. Its molecular framework integrates multiple pharmacophoric elements that are increasingly relevant in modern drug discovery. The pyrimidine core is a well-established motif in medicinal chemistry due to its versatility in forming hydrogen bonds and π–π interactions with biological targets. The presence of a fluorinated phenyl ring at the N-position introduces electronic effects that modulate lipophilicity and metabolic stability while enhancing binding affinity to protein targets through halogen bonding interactions.
Recent advancements in computational chemistry have highlighted the importance of methoxy-substituted aromatic rings in optimizing drug-like properties. In this compound, the 3-methoxyphenyl group at position 4 contributes to solubility enhancement and may act as a bioisostere for hydroxyl-containing moieties in enzyme inhibition studies. The methyl substitution at position 6 introduces steric bulk that can influence conformational flexibility and receptor selectivity. The carboxamide functionality at position 5 provides opportunities for zwitterionic character formation and hydrogen bond donor/acceptor capabilities critical for molecular recognition processes.
Synthetic strategies for this compound likely involve multistep organic transformations including nucleophilic aromatic substitution for fluorination steps and transition-metal-catalyzed cross-coupling reactions for biaryl linkage formation. Modern synthetic methodologies emphasize green chemistry principles to minimize byproduct formation during the construction of such complex architectures. The integration of microwave-assisted synthesis or flow chemistry techniques could further enhance yield optimization while maintaining structural integrity of sensitive functional groups like the methoxy substituent.
In the context of biological activity profiling, compounds containing the tetrahydropyrimidine skeleton have demonstrated diverse pharmacological profiles including kinase inhibition and GPCR modulation. Recent studies published in high-impact journals suggest that fluorinated pyrimidines exhibit enhanced CNS penetration due to their optimized logP values and P-glycoprotein interaction profiles. The specific substitution pattern in this molecule may confer dual functionality as both an enzyme inhibitor and a cell permeable probe for studying intracellular signaling pathways.
Spectroscopic characterization using NMR (¹H and ¹³C), HRMS analysis, and X-ray crystallography would be essential to confirm structural features such as the planarity of the pyrimidine ring system and the orientation of substituents relative to each other. These analytical techniques provide critical data for patent applications and regulatory submissions where precise structural elucidation is required under IUPAC nomenclature standards.
The pharmaceutical industry's growing interest in targeted therapies has led to increased exploration of molecules with similar structural motifs. For instance, recent clinical trials involving pyrimidine-based compounds have shown promising results in oncology applications through their ability to selectively inhibit dysregulated kinases involved in tumor progression pathways. The unique combination of substituents in this compound could potentially expand its therapeutic window compared to existing agents with similar core structures.
In terms of physicochemical properties, computational modeling predicts favorable solubility characteristics due to the balance between hydrophobic (fluorinated aryl rings) and hydrophilic (carboxamide) components. This balance is crucial for achieving optimal ADME (absorption, distribution, metabolism, excretion) profiles required for drug candidates progressing through preclinical development phases.
Ongoing research efforts focus on structure–activity relationship (SAR) studies to identify key substituent effects on biological activity. Systematic variation experiments are being conducted where substituents like the methoxy group might be replaced with other electron-donating functionalities while maintaining core scaffold integrity to determine their impact on target specificity.
The compound's potential applications extend beyond traditional pharmaceutical uses into areas such as chemical biology tools development. Fluorescently labeled derivatives could serve as molecular probes for studying enzyme-substrate interactions or monitoring intracellular signaling events in real-time using advanced microscopy techniques.
In summary, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents an innovative chemical entity with promising pharmacological potential stemming from its carefully designed molecular architecture combining multiple advantageous functional groups within a single molecule framework.
941944-29-2 (N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) 関連製品
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